2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide typically involves the reaction of 2-cyano-1-benzofuran-3-ylamine with chloroacetyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Catalysts: Acid or base catalysts can be used to facilitate condensation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.
Condensation Products: Heterocyclic compounds such as pyridines and quinolines can be synthesized.
Scientific Research Applications
2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide has several applications in scientific research:
Proteomics: It is used as a biochemical reagent in proteomics research.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide
- N-(2-cyano-1-benzofuran-3-yl)acetamide
- 2-cyano-1-benzofuran-3-ylamine
Uniqueness
This compound is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity and potential biological activity . This makes it a valuable compound for various research applications, particularly in the synthesis of heterocyclic compounds and advanced materials .
Properties
IUPAC Name |
2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-5-10(15)14-11-7-3-1-2-4-8(7)16-9(11)6-13/h1-4H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABHXSZCVUSUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C#N)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257511 | |
Record name | 2-Chloro-N-(2-cyano-3-benzofuranyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749920-72-7 | |
Record name | 2-Chloro-N-(2-cyano-3-benzofuranyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749920-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2-cyano-3-benzofuranyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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